Acid-PEG2-C2-Boc
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units, -(O-CH2-CH2)-. biochempeg.com PEGs are widely utilized in the biomedical field due to their biocompatibility, low toxicity, and ability to improve the pharmacokinetic profiles of conjugated molecules. nih.govekb.eg The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance water solubility, reduce immunogenicity, and prolong circulation time in the body. biochempeg.comekb.eg
Acid-PEG2-t-butyl ester is a derivative of PEG, specifically a monodisperse PEG, meaning it has a precisely defined chain length of two ethylene glycol units. biochempeg.com This uniformity is in contrast to polydisperse PEGs, which have a distribution of molecular weights. biochempeg.com The hydrophilic PEG spacer in Acid-PEG2-t-butyl ester increases the water solubility of molecules it is conjugated to, which is particularly beneficial for poorly soluble drugs or biomolecules. cd-bioparticles.netbroadpharm.com
The ability to attach different functional groups to the ends of PEG chains has greatly expanded their utility. biochempeg.com Acid-PEG2-t-butyl ester is a prime example of a heterobifunctional PEG derivative, offering two distinct reactive sites for conjugation. biochempeg.com This allows for the precise construction of complex molecules where the PEG chain acts as a flexible and biocompatible spacer.
Significance of Multifunctional Linkers in Advanced Chemical Synthesis
Multifunctional linkers are indispensable tools in modern chemical synthesis, enabling the creation of complex molecules with tailored properties. These linkers possess multiple reactive functional groups that allow for the orthogonal attachment of different molecular components, such as targeting ligands, therapeutic agents, and imaging agents. This modular approach is central to the design of sophisticated systems for applications like targeted drug delivery and the development of molecular probes.
Acid-PEG2-t-butyl ester exemplifies the utility of a heterobifunctional linker. Its two distinct functional groups, the carboxylic acid and the protected t-butyl ester, allow for a sequential conjugation strategy. cd-bioparticles.netbroadpharm.com For instance, the carboxylic acid can first be coupled to a targeting moiety. Following this, the t-butyl ester can be deprotected to reveal a second carboxylic acid, which can then be conjugated to a therapeutic drug. This stepwise approach provides precise control over the final structure of the conjugate.
The application of such linkers is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. chemsrc.commedchemexpress.com Acid-PEG2-t-butyl ester and similar PEG-based linkers are frequently used in the synthesis of PROTACs, where the linker's length and flexibility can significantly impact the efficacy of the resulting molecule. chemsrc.commedchemexpress.com
Chemical and Physical Properties of Acid-PEG2-t-butyl ester
| Property | Value | Source |
| CAS Number | 2086688-99-3 | nih.gov |
| Molecular Formula | C12H22O6 | nih.gov |
| Molecular Weight | 262.30 g/mol | nih.gov |
| Appearance | Pale Yellow Oily Matter | |
| Solubility | Soluble in DMF, DMSO, Water | broadpharm.com |
| Purity | >98% | cd-bioparticles.netbroadpharm.com |
| Storage | Store at 2-8°C or -20°C | broadpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-12(2,3)18-11(15)5-7-17-9-8-16-6-4-10(13)14/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMOAKLTZMCDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142757 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086688-99-3 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086688-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Acid Peg2 T Butyl Ester
General Synthetic Strategies for PEGylation with t-Butyl Ester Protection
The synthesis of Acid-PEG2-t-butyl ester and similar structures hinges on the strategic use of protecting groups, with the t-butyl ester playing a crucial role in masking a carboxylic acid functionality. This protection is vital to prevent the carboxyl group from undergoing unintended reactions while other parts of the molecule are being modified. The t-butyl group is favored due to its stability under a range of reaction conditions and its susceptibility to removal under specific, mild acidic conditions, which preserves the integrity of other functional groups on the molecule. google.combroadpharm.com
A common approach involves reacting a polyethylene (B3416737) glycol derivative with a compound containing a t-butyl haloacetate, such as t-butyl bromoacetate (B1195939) or t-butyl chloroacetate, in the presence of a base. google.com This Williamson ether synthesis forms the ether linkage of the PEG chain while simultaneously introducing the t-butyl protected carboxylate. The choice of base is critical to deprotonate the hydroxyl group of the PEG starting material without causing premature cleavage of the t-butyl ester.
Another strategy involves the use of coupling agents to form an ester linkage between a PEG alcohol and a carboxylic acid that is already protected as a t-butyl ester. google.com This method provides versatility in the choice of PEG starting materials and the protected acid component. The purification of the final product often involves chromatographic techniques to ensure high purity, which is essential for subsequent bioconjugation applications. google.com
Approaches for Introducing Terminal Carboxylic Acid Functionality
The introduction of a terminal carboxylic acid is a key step in creating bifunctional PEG linkers like Acid-PEG2-t-butyl ester. cd-bioparticles.net This functionality provides a reactive handle for conjugation to amine-containing molecules, such as proteins and peptides, through the formation of a stable amide bond. cd-bioparticles.netpolysciences.com
One primary method for introducing a carboxylic acid is through the oxidation of a terminal hydroxyl group of a PEG chain. However, this approach can be challenging as the ether linkages within the PEG backbone can be susceptible to cleavage under harsh oxidative conditions, leading to a wider molecular weight distribution. google.com Milder oxidizing agents and controlled reaction conditions are therefore necessary to achieve the desired transformation without degrading the PEG chain. google.com
A more controlled and widely used method involves building the linker from a precursor that already contains the carboxylic acid functionality in a protected form. For instance, starting with a molecule that has a terminal hydroxyl group and another functional group that can be converted to a carboxylic acid allows for a more selective synthesis. A common precursor is a PEG derivative with a terminal hydroxyl group and an ester group at the other end. The ester can then be selectively hydrolyzed to yield the carboxylic acid.
In the specific case of Acid-PEG2-t-butyl ester, the synthesis often starts from a diethylene glycol derivative. One hydroxyl group is reacted to introduce the t-butyl protected carboxyl group, while the other hydroxyl group is oxidized to a carboxylic acid. Alternatively, a precursor with two different protecting groups on two terminal carboxyl groups can be used, allowing for selective deprotection to unmask one carboxylic acid while the other remains protected. The terminal carboxylic acid can then be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, to facilitate efficient conjugation to primary amines. nih.gov
Synthesis of Related Heterobifunctional PEG Linkers
The synthetic principles applied to Acid-PEG2-t-butyl ester can be extended to create a variety of heterobifunctional PEG linkers with different terminal functional groups. These linkers are crucial for developing complex bioconjugates and advanced drug delivery systems. medchemexpress.commedchemexpress.com
Amino-PEG2-t-butyl Ester Synthesis Pathways
Amino-PEG2-t-butyl ester is a valuable linker that contains a primary amine and a t-butyl protected carboxylic acid. medkoo.comcd-bioparticles.net The amino group offers a nucleophilic site for reaction with various electrophiles, such as activated esters and aldehydes. medkoo.comcd-bioparticles.net
A common synthetic route to this compound starts with a diethylene glycol derivative. One hydroxyl group is converted to an amine, often through a two-step process involving tosylation followed by nucleophilic substitution with an azide (B81097) (e.g., sodium azide), and subsequent reduction of the azide to an amine. The other hydroxyl group is then reacted with a t-butyl haloacetate to introduce the protected carboxyl group.
Alternatively, one can start with a precursor that already contains a protected amine, such as a phthalimide (B116566) or a Boc-protected amine. For example, N-(2-hydroxyethyl)phthalimide can be reacted with t-butyl bromoacetate in the presence of a base to form the ether linkage. The phthalimide group can then be removed by hydrazinolysis to yield the free amine. Another approach involves starting with 2-(2-aminoethoxy)ethanol, where the amino group is first protected (e.g., with a Boc group), the hydroxyl group is then reacted to introduce the t-butyl ester, and finally, the Boc group is removed to yield the desired product. rsc.org
Thiol-PEG2-t-butyl Ester Synthetic Routes
Thiol-PEG2-t-butyl ester provides a thiol group for selective conjugation, often through Michael addition or reaction with maleimides. medchemexpress.comdcchemicals.com The synthesis of this linker requires careful protection of the highly reactive thiol group during the synthetic sequence.
One synthetic strategy involves starting with a diethylene glycol derivative where one hydroxyl is converted to a protected thiol. A common protecting group for thiols is the trityl (triphenylmethyl) group, which is stable under many reaction conditions but can be removed with mild acid. After protecting the thiol, the remaining hydroxyl group is reacted with a t-butyl haloacetate. The final step is the deprotection of the trityl group to reveal the free thiol.
Another approach is to introduce the thiol group via nucleophilic substitution. A diethylene glycol mono-tosylate can be reacted with a thiolating agent like potassium thioacetate (B1230152). The resulting thioacetate can then be hydrolyzed under basic conditions to yield the thiol. The order of these steps relative to the introduction of the t-butyl ester is crucial to avoid side reactions. For instance, the t-butyl ester is typically introduced before the deprotection of the thiol to prevent the free thiol from reacting with the haloacetate reagent. fu-berlin.de
Control over PEG Chain Length and Polydispersity in Synthesis
For many applications, particularly in pharmaceuticals, the use of monodisperse or discrete PEG (dPEG®) linkers is highly desirable. biochempeg.com Polydispersity, a measure of the distribution of molecular weights in a given polymer sample, can lead to heterogeneity in the final conjugate, complicating purification and potentially affecting the biological activity and pharmacokinetics of the drug. biochempeg.com
The synthesis of Acid-PEG2-t-butyl ester inherently involves a discrete PEG chain of exactly two ethylene (B1197577) glycol units. This is achieved by using diethylene glycol as a starting material, thus ensuring a defined chain length and a polydispersity index (PDI) of 1. biochempeg.com
For longer, yet still monodisperse, PEG chains, a stepwise or convergent synthetic approach is often employed. google.com In a stepwise approach, ethylene glycol units are added one at a time, with one end of the growing chain protected. This allows for precise control over the final chain length. A convergent strategy involves synthesizing smaller, monodisperse PEG fragments that are then coupled together to form the final, longer chain. These methods, while more labor-intensive than direct polymerization, are essential for producing well-defined PEG linkers for high-performance applications.
Control over reaction conditions is also critical to minimize side reactions that could lead to a broader distribution of chain lengths. For example, in reactions involving Williamson ether synthesis, careful control of stoichiometry and temperature can help prevent side reactions like elimination. Purification techniques such as high-performance liquid chromatography (HPLC) are often necessary to isolate the desired monodisperse product. google.com The ability to synthesize PEG derivatives with precise control over their structure allows for the fine-tuning of properties like solubility, biocompatibility, and circulation half-life in drug delivery applications. sigmaaldrich.commdpi.comnih.gov
Deprotection Chemistry of the T Butyl Ester Moiety in Acid Peg2 T Butyl Ester
Acid-Mediated Deprotection Mechanisms
The fundamental mechanism for the acid-catalyzed cleavage of t-butyl esters involves the formation of a stable tert-butyl carbocation. acsgcipr.org This process is highly favored due to the electronic stability of the tertiary carbocation.
Brønsted acids are a common choice for the deprotection of t-butyl esters. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, the cleavage of the t-butyl ester proceeds via an AAL1-type mechanism, where the protonated ester undergoes unimolecular cleavage to form the carboxylic acid and the tert-butyl carbocation. acsgcipr.orgstackexchange.com The released tert-butyl cation can then be quenched by a nucleophile or eliminated as isobutylene. stackexchange.comnih.gov
A variety of Brønsted acids can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common due to its effectiveness at room temperature. nih.govthieme-connect.de Other acids such as formic acid, p-toluenesulfonic acid, and aqueous phosphoric acid have also been shown to be effective. acsgcipr.orgorganic-chemistry.org The choice of acid can be critical for achieving selectivity, for instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org
Table 1: Common Brønsted Acids for t-Butyl Ester Deprotection
| Brønsted Acid | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature | Highly effective, but its strong acidity can remove other acid-labile groups. nih.govthieme-connect.de |
| Formic acid | Refluxing conditions | Suitable for substrates sensitive to stronger acids. acsgcipr.org |
| p-Toluenesulfonic acid (pTSA) | In a suitable solvent like toluene | Can offer selectivity over other protecting groups. acsgcipr.org |
| Aqueous Phosphoric Acid | An environmentally benign option that can selectively deprotect t-butyl esters and carbamates. organic-chemistry.org |
Lewis acids provide an alternative and often milder approach to t-butyl ester deprotection. They function by coordinating to the carbonyl oxygen, thereby activating the ester towards cleavage. This method can offer different selectivity profiles compared to Brønsted acids.
Several Lewis acids have been demonstrated to be effective for this purpose. For example, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been used for the chemoselective hydrolysis of tert-butyl esters. acs.orgnih.govscite.aisigmaaldrich.com Other effective Lewis acids include cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile, and ferric chloride (FeCl₃). organic-chemistry.orgnih.gov Ytterbium triflate has also been reported as a mild and reusable catalyst for this transformation. niscpr.res.in
Table 2: Lewis Acids for t-Butyl Ester Deprotection
| Lewis Acid | Co-reagent/Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature | Offers good selectivity. acs.orgnih.govscite.aisigmaaldrich.com |
| Cerium(III) chloride (CeCl₃·7H₂O) | Sodium Iodide (NaI) / Acetonitrile | Reflux | Can selectively cleave t-butyl esters in the presence of N-Boc groups. organic-chemistry.org |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Room temperature | A mild and cost-effective option. nih.gov |
Investigation of Brønsted Acid Catalysis for Ester Cleavage
Chemo-selective Deprotection Strategies
In complex molecules, the selective removal of a t-butyl ester in the presence of other acid-sensitive protecting groups is a significant challenge. The development of chemo-selective methods is therefore of paramount importance.
Achieving selectivity often relies on the careful choice of the deprotection agent and reaction conditions. For instance, while strong acids like TFA will cleave both t-butyl esters and tert-butoxycarbonyl (Boc) groups, certain Lewis acid systems can differentiate between them. The CeCl₃·7H₂O-NaI system has been shown to selectively cleave t-butyl esters while leaving N-Boc groups intact. organic-chemistry.org Conversely, it is also possible to selectively cleave N-Boc groups in the presence of t-butyl esters under specific conditions. thieme-connect.de
The use of ZnBr₂ in DCM has been reported to be selective for t-butyl ester cleavage in the presence of PhF protected amines, although N-Boc and N-trityl groups were found to be labile under these conditions. acs.orgnih.govscite.aisigmaaldrich.com The use of milder Brønsted acids like aqueous phosphoric acid can also provide selectivity, tolerating groups such as benzyloxycarbonyl (Cbz) and benzyl (B1604629) esters. organic-chemistry.org
The tert-butyl cation generated during the acid-mediated deprotection is a potent electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine in peptide synthesis. nih.govthieme-connect.de To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.
Commonly used scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like ethanedithiol and thiophenol. nih.govacs.orgresearchgate.net Water can react with the tert-butyl cation to form tert-butanol. TIS is a very effective scavenger that reduces the carbocation. Thiols act as nucleophiles to capture the cation. The choice of scavenger is crucial and depends on the substrate and the other functional groups present. For example, in the context of peptide synthesis, a scavenger cocktail containing TIS and water is often used during TFA-mediated cleavage. acs.org It has also been noted that scavengers are useful not only for trapping the tert-butyl cation but also for destroying tert-butyl trifluoroacetate, a reactive byproduct formed when TFA is used for deprotection. nih.govresearchgate.net
Selective Removal of t-Butyl Esters in the Presence of Other Acid-Labile Protecting Groups
Reaction Kinetics and Optimization of Deprotection Conditions
The efficiency of the deprotection reaction is influenced by several factors, including the concentration of the acid catalyst, temperature, and reaction time. Optimization of these parameters is essential to ensure complete deprotection without degradation of the target molecule.
Kinetic studies on the TFA-mediated removal of t-butyl groups have shown that the reaction rates are influenced by the nature of the substrate and the presence of scavengers. nih.gov For Lewis acid-catalyzed deprotection, the catalyst loading is a key parameter. For example, in the deprotection of tert-butyl esters using ytterbium triflate, a catalytic amount of 5 mole % was found to be effective. niscpr.res.in With the tris(4-bromophenyl)aminium radical cation (magic blue) and triethylsilane system, a detailed kinetic study showed that quantitative deprotection of t-butyl esters could be achieved within 40 minutes. acs.org
Optimization often involves balancing the reaction rate with selectivity and the prevention of side reactions. For instance, while increasing the temperature can accelerate the deprotection, it may also lead to the cleavage of more stable protecting groups or other undesirable side reactions. Therefore, conditions are typically optimized to be as mild as possible while still achieving complete and clean conversion to the desired carboxylic acid.
Flow Chemistry Approaches to Deprotection
The deprotection of the t-butyl ester moiety in Acid-PEG2-t-butyl ester can be efficiently achieved using flow chemistry, a technique that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. Continuous processing in flow reactors allows for the use of high temperatures and pressures, expanding the range of possible reaction conditions. nih.gov This section explores various flow chemistry methodologies applicable to the cleavage of the t-butyl ester group.
One prominent approach involves the use of heterogeneous acid catalysts in packed-bed reactors. These solid-supported catalysts are particularly advantageous in flow chemistry as they can be easily separated from the product stream, simplifying purification and enabling catalyst reuse. A study on the selective deprotection of t-butyl esters in polymers utilized an acidic macroreticular polymeric catalyst, Amberlyst 35DRY, packed in a flow reactor. colab.ws This method successfully achieved selective deprotection and demonstrated the durability of the catalyst over extended periods. colab.ws While this study focused on a different polymer, the principles are directly transferable to the deprotection of Acid-PEG2-t-butyl ester.
Another effective method is reagent-free thermal deprotection in a continuous plug flow reactor. This technique leverages high temperatures to induce the hydrolysis of the t-butyl ester without the need for additional acidic reagents. nih.gov For a series of amphoteric amino acid derivatives, this method demonstrated successful hydrolysis in protic solvents at temperatures ranging from 120-240°C with reaction times of 15-40 minutes. nih.gov This approach is particularly "green" as it avoids the use of potentially harsh or corrosive acids.
A novel catalytic system for mild t-butyl deprotection that is amenable to flow chemistry involves the use of the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with triethylsilane. acs.orgorganic-chemistry.org This system catalytically facilitates the cleavage of the C-O bond in t-butyl esters under mild conditions. acs.org The tert-butyl group is released as isobutene gas, and the resulting silyl (B83357) ester is hydrolyzed to the final carboxylic acid upon aqueous workup. acs.org
Furthermore, in some synthetic sequences, the acidic byproducts generated in a preceding reaction step can be utilized for in-situ deprotection of a t-butyl ester in a continuous flow process. For instance, the HBr generated as a byproduct during the Hantzsch pyrrole (B145914) synthesis has been effectively used to hydrolyze t-butyl esters within the same microreactor, creating a highly efficient one-step process. nih.gov This strategy could be adapted for the deprotection of Acid-PEG2-t-butyl ester if a preceding reaction step generates an acidic species.
The following tables summarize key findings from research on flow chemistry deprotection of t-butyl esters, which are applicable to Acid-PEG2-t-butyl ester.
Table 1: Heterogeneous Catalysis in Flow for t-Butyl Ester Deprotection
| Catalyst | Substrate Type | Temperature (°C) | Residence Time | Key Finding | Reference |
| Amberlyst 35DRY | Diblock copolymer with t-butyl methacrylate | 180 | 15 min | Successful selective deprotection with good catalyst durability. | colab.ws |
| Sulfonic acid-functionalized silica (B1680970) gel (HO-SAS) | Various protected alcohols and aldehydes | Not specified for t-butyl ester | 5 min for acetalization | Effective for various protection/deprotection reactions in flow. | researchgate.net |
Table 2: Reagent-Free Thermal Deprotection in Flow
| Substrate Type | Solvent System | Temperature (°C) | Reaction Time (min) | Key Finding | Reference |
| Amphoteric amino acid derivatives | Protic solvents | 120-240 | 15-40 | Efficient hydrolysis without additional reagents. | nih.gov |
Table 3: Catalytic Deprotection using "Magic Blue" (MB•+)
| Catalyst System | Substrate Type | Temperature | Key Finding | Reference |
| MB•+ and triethylsilane | Various t-butyl esters, ethers, carbonates, and carbamates | Room Temperature | Mild and efficient deprotection with high isolated yields. | acs.orgorganic-chemistry.org |
Table 4: In-situ Deprotection in Continuous Flow
| Reaction | Acid Source | Substrate | Key Finding | Reference |
| Hantzsch pyrrole synthesis | HBr (byproduct) | t-butyl acetoacetates | In-situ saponification of the t-butyl ester in a single microreactor. | nih.gov |
Applications of Acid Peg2 T Butyl Ester in Bioconjugation Research
Strategies for Amide Bond Formation via Terminal Carboxylic Acid
The terminal carboxylic acid group is the primary reactive site for conjugation, typically targeting primary amine groups on biomolecules to form stable amide bonds. broadpharm.combroadpharm.com This reaction is not spontaneous and requires the use of chemical activators to proceed efficiently.
A widely employed strategy for forming amide bonds involves the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC). smolecule.com In this two-step process, the carbodiimide first reacts with the terminal carboxylic acid of Acid-PEG2-t-butyl ester to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine on the target biomolecule, resulting in the formation of a stable amide linkage.
To improve the efficiency of the reaction and minimize side reactions, such as the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. axispharm.com NHS reacts with the intermediate to form a more stable NHS ester, which then reacts with the amine to yield the final amide conjugate. axispharm.com This method is common for labeling proteins and peptides. ucl.ac.be
Uronium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), serve as highly efficient coupling reagents, particularly in peptide synthesis. broadpharm.comsmolecule.com These reagents activate the carboxylic acid of the linker, facilitating rapid amide bond formation with minimal side reactions and racemization. The terminal carboxylic acid of Acid-PEG2-t-butyl ester can be readily activated by HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to react with amine-containing molecules. broadpharm.combroadpharm.com This method is favored for its high coupling efficiency and mild reaction conditions.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Common Use Case |
| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate that reacts with amines. Often used with NHS to increase stability. | General protein and peptide labeling. |
| Uronium/Phosphonium Salts | HATU, HBTU | Activates carboxylic acid to form an active ester, promoting rapid and efficient amide bond formation. | Solid-phase peptide synthesis, difficult couplings. |
Carbodiimide-Mediated Coupling (e.g., EDC, DCC)
Site-Specific Bioconjugation Strategies
Site-specific modification of proteins and other biomolecules is crucial for preserving their biological activity and creating homogeneous conjugates. biochempeg.com Acid-PEG2-t-butyl ester is well-suited for such strategies due to its bifunctional nature. The linker allows for the precise attachment to a specific location on a biomolecule via its terminal carboxylic acid, while the t-butyl ester group remains protected.
This protected end is stable under the conditions used for amide bond formation but can be selectively removed later using acidic conditions (e.g., trifluoroacetic acid, TFA). broadpharm.com This unmasks a second carboxylic acid, which can then be used for a subsequent conjugation step. This orthogonal reactivity is fundamental to building well-defined structures like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).
Achieving site-specificity often involves protein engineering, where a specific amino acid, such as a cysteine or a non-natural amino acid, is introduced at a desired location on the protein surface that does not interfere with its function. ucl.ac.beresearchgate.net The unique reactivity of this residue is then exploited for conjugation with a linker like Acid-PEG2-t-butyl ester.
Bioconjugation with Peptides and Proteins
The covalent attachment of PEG chains, or PEGylation, is a proven method to enhance the therapeutic properties of peptides and proteins. peptide.combiosynth.com Acid-PEG2-t-butyl ester serves as a discrete PEGylation reagent for these applications.
The primary targets for conjugation with the activated carboxylic acid of Acid-PEG2-t-butyl ester are the nucleophilic amine groups found on proteins and peptides. ucl.ac.be These include:
The N-terminal α-amine group: Every protein and peptide has a free amine group at its N-terminus which can be targeted for modification. biosynth.com
The ε-amine group of Lysine (B10760008) residues: Lysine is a common amino acid, and its side chain contains a primary amine, making it a frequent site for PEGylation. ucl.ac.be
The choice of modification site is critical and is often guided by the protein's structure to avoid disrupting active sites or regions involved in protein-protein interactions. biochempeg.com While lysine residues are abundant, their modification can lead to a heterogeneous mixture of products. Therefore, site-specific strategies are often preferred to ensure a uniform product. researchgate.net
| Amino Acid Site | Functional Group | Notes |
| N-terminus | α-Amine | Single site per protein chain, allowing for controlled, stoichiometric conjugation. |
| Lysine (Lys) | ε-Amine | Often multiple exposed lysine residues on a protein's surface, can lead to heterogeneous products if not controlled. |
| Cysteine (Cys) | Thiol | Not a direct target for this linker, but often used in bioconjugation with other linker chemistries (e.g., maleimides) for high site-selectivity. ucl.ac.be |
Acid-PEG2-t-butyl ester can be incorporated directly into a peptide sequence during its synthesis. This is particularly relevant in Solid-Phase Peptide Synthesis (SPPS). In SPPS, a peptide is assembled step-by-step on a solid resin support. The linker can be coupled to the N-terminal amine of the growing peptide chain after the desired sequence has been assembled. peptide.com
The process typically involves activating the linker's carboxylic acid with a reagent like HATU and reacting it with the resin-bound peptide's free amine. The t-butyl ester group on the other end of the linker remains intact throughout the synthesis. Upon completion, the peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed. The t-butyl ester can be removed simultaneously if strong acid (like TFA) is used for cleavage, or it can be kept on for subsequent modification in solution. This approach allows for the precise placement of the PEG linker within the peptide's structure, creating a molecule with a specific site for further conjugation. While less common, similar principles of amide bond formation apply to its potential use in liquid-phase peptide synthesis.
Modification of Amino Acid Residues
Conjugation to Oligonucleotides and Nucleic Acid Constructs
The covalent modification of oligonucleotides and other nucleic acid constructs is a cornerstone of modern molecular biology and diagnostics. Acid-PEG2-t-butyl ester serves as a valuable reagent in this context, enabling the stable attachment of a PEGylated linker to these biomolecules.
The primary method for conjugation involves the reaction between the terminal carboxylic acid of Acid-PEG2-t-butyl ester and a primary amine group that has been incorporated into the oligonucleotide. cd-bioparticles.netbroadpharm.com This amine is typically introduced at the 5' or 3' terminus, or even internally, during solid-phase oligonucleotide synthesis. nih.gov The coupling reaction forms a stable amide bond and is generally mediated by carbodiimide activators, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cd-bioparticles.netbroadpharm.com
The integrated PEG2 spacer is hydrophilic, which helps to increase the aqueous solubility of the resulting oligonucleotide conjugate. cd-bioparticles.netbroadpharm.com This property is particularly beneficial for longer or hydrophobic nucleic acid sequences that may be prone to aggregation.
A key feature of this linker is the t-butyl ester protecting group. This group renders the second carboxylic acid temporarily inert, preventing it from participating in the initial conjugation step. cd-bioparticles.net The t-butyl group is stable under the conditions required for amide bond formation but can be selectively removed later under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. vulcanchem.comtargetmol.com However, care must be taken during this deprotection step, as prolonged exposure to harsh acidic conditions can lead to the degradation of the oligonucleotide itself, specifically through depurination of adenine (B156593) and guanine (B1146940) bases. mdpi.com Milder Lewis acids may offer an alternative for deprotection. nih.govacs.org This strategic use of a protecting group allows for a two-step conjugation scheme, where the oligonucleotide is first modified with the linker, and then the newly exposed carboxyl group is made available for subsequent reactions.
Table 1: Properties and Role of Acid-PEG2-t-butyl Ester in Oligonucleotide Conjugation
| Feature | Description | Role in Conjugation |
|---|---|---|
| Terminal Carboxylic Acid | A reactive carboxyl group (-COOH) at one end of the PEG chain. | Forms a stable amide bond with amine-modified oligonucleotides using activators like EDC or DCC. cd-bioparticles.netbroadpharm.com |
| PEG2 Spacer | A short, hydrophilic chain of two ethylene (B1197577) glycol units. | Increases the aqueous solubility of the conjugate and can reduce aggregation. cd-bioparticles.nettargetmol.com |
| t-Butyl Ester | A tert-butyl ester group protecting a second carboxylic acid. | Prevents the second carboxyl group from reacting during the initial conjugation; allows for sequential functionalization after deprotection. cd-bioparticles.netvulcanchem.com |
| Deprotection Condition | Cleavage of the t-butyl group under acidic conditions (e.g., TFA). vulcanchem.comtargetmol.com | Regenerates a reactive carboxylic acid for further conjugation steps, but conditions must be optimized to prevent oligonucleotide degradation. mdpi.com |
Development of Advanced Bioconjugates for Research Probes
The true versatility of Acid-PEG2-t-butyl ester is realized in the creation of advanced bioconjugates used as research probes. The sequential reactivity afforded by the t-butyl ester protecting group is central to this process. Once the linker is attached to an oligonucleotide as described previously, the t-butyl group can be cleaved to expose a new reactive handle—a free carboxylic acid.
This newly available carboxyl group can then be coupled to a second molecule of interest, leading to the formation of a multifunctional research probe. This second molecule could be a fluorescent dye, a quencher, a biotin (B1667282) tag for affinity purification, or a cell-penetrating peptide to enhance cellular uptake. scielo.org.mxnih.gov This step-wise approach provides precise control over the final structure of the bioconjugate.
For example, this strategy is ideal for constructing Förster Resonance Energy Transfer (FRET) probes. An oligonucleotide can be labeled with a donor fluorophore at one end, and then Acid-PEG2-t-butyl ester can be conjugated to the other end. Following deprotection, an acceptor fluorophore or a quencher can be attached to the newly exposed carboxylic acid. The PEG spacer provides a defined distance between the FRET pair, which is crucial for the sensitivity of the probe.
This methodology extends to the development of targeted nucleic acid constructs. A targeting ligand, such as a peptide that recognizes a specific cell surface receptor, can be conjugated to the deprotected carboxyl group on the oligonucleotide-PEG construct. nih.gov This creates a bioconjugate capable of delivering the nucleic acid payload to specific cell types, which is a powerful strategy in both research and therapeutic development.
Table 2: Step-Wise Synthesis of a Hypothetical Fluorescent Oligonucleotide Probe
| Step | Action | Reactants | Result |
|---|---|---|---|
| 1 | Oligonucleotide Functionalization | Amine-modified oligonucleotide, Acid-PEG2-t-butyl ester, EDC/DCC | Oligonucleotide-PEG2-t-butyl ester conjugate. cd-bioparticles.netbroadpharm.com |
| 2 | Deprotection | Oligonucleotide-PEG2-t-butyl ester conjugate, mild acid (e.g., TFA) | Oligonucleotide-PEG2-acid conjugate with a free terminal carboxyl group. vulcanchem.comtargetmol.com |
| 3 | Probe Labeling | Oligonucleotide-PEG2-acid conjugate, amine-containing fluorescent dye, EDC/DCC | Fully assembled, fluorescently labeled oligonucleotide research probe. |
Research Applications in Drug Delivery Systems
Enhancing Solubility of Therapeutic Agents via PEGylation
A primary challenge in drug development is the poor water solubility of many potent therapeutic agents, which limits their bioavailability and clinical application. PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to overcome this hurdle. The hydrophilic PEG spacer within the Acid-PEG2-t-butyl ester structure significantly increases the water solubility of conjugated molecules. cd-bioparticles.netaxispharm.comaxispharm.com
Table 1: Properties and Functions of Acid-PEG2-t-butyl ester in PEGylation
| Feature | Role in Enhancing Solubility | Scientific Principle |
|---|---|---|
| Polyethylene (B3416737) Glycol (PEG) Spacer | Increases hydrophilicity of the conjugated molecule. broadpharm.comcd-bioparticles.net | The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, improving solubility in aqueous media. |
| Bifunctional Nature | Allows covalent attachment to poorly soluble drugs. broadpharm.com | The terminal carboxylic acid can be activated to form a stable amide bond with amine groups on a drug molecule. cd-bioparticles.net |
| Improved Formulation | Facilitates the formulation of drugs in aqueous-based delivery systems. axispharm.com | By increasing solubility, it reduces the need for organic solvents, leading to more biocompatible formulations. axispharm.com |
Strategies for Improving Stability of Biomolecules
Biomolecules, such as proteins and peptides, are promising therapeutics but are often susceptible to degradation by enzymes and clearance by the immune system in the body. PEGylation, utilizing linkers like Acid-PEG2-t-butyl ester, is a key strategy to enhance their stability. creative-biolabs.com
The attachment of the PEG chain creates a protective hydrophilic cloud around the biomolecule. This steric hindrance can shield the biomolecule from enzymatic attack and recognition by the immune system, thereby increasing its stability and circulation half-life in the bloodstream. creative-biolabs.com For instance, the PEGylation of proteins can mask immunogenic epitopes, making them less likely to trigger an immune response. While the primary function of Acid-PEG2-t-butyl ester is often as a component in a larger delivery system, its PEG moiety contributes to these stabilizing effects.
Development of Micellar Systems for Encapsulation
Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in aqueous solutions. researchgate.net They are highly effective carriers for encapsulating hydrophobic drugs within their core, thereby increasing the drug's solubility and stability. researchgate.net Acid-PEG2-t-butyl ester and similar PEGylated molecules are instrumental in the synthesis of the block copolymers that form these micelles. axispharm.comnih.gov
In a typical scenario, a hydrophobic polymer block is attached to a hydrophilic PEG block. When dispersed in water, these copolymers self-assemble into micelles where the hydrophobic blocks form the core, encapsulating the drug, and the hydrophilic PEG blocks form the outer shell or corona. nih.gov This PEG corona interfaces with the aqueous environment, providing stability and preventing the nanoparticles from being rapidly cleared by the immune system. creative-biolabs.com Acid-PEG2-t-butyl ester can be used to introduce a reactive group onto the end of a polymer chain, facilitating the construction of these amphiphilic block copolymers. axispharm.com The ability to form stable, biocompatible micelles makes this compound valuable for formulating poorly water-soluble drugs. axispharm.com
| Biocompatibility | The PEG shell reduces protein adsorption and immune recognition. | Enhances circulation time and reduces systemic toxicity. creative-biolabs.com |
pH-Sensitive Drug Release Mechanisms and Controlled Delivery
A significant goal in drug delivery is to release the therapeutic agent specifically at the site of disease, such as a tumor, while minimizing exposure to healthy tissues. The microenvironment of tumors is often more acidic (pH ~6.5-6.8) than healthy tissues and blood (pH ~7.4). bsmiab.org This pH difference can be exploited for targeted drug release using pH-sensitive linkers.
The tert-butyl ester group in Acid-PEG2-t-butyl ester is key to this strategy. cd-bioparticles.net This ester is stable at neutral pH but undergoes hydrolysis under acidic conditions to yield a carboxylic acid. broadpharm.comcd-bioparticles.netbroadpharm.com By incorporating this linker into a drug delivery system, the carrier can be designed to be stable in the bloodstream and then release its payload upon reaching the acidic tumor microenvironment. bsmiab.org The cleavage of the t-butyl ester can trigger a change in the carrier's structure, such as the disassembly of a micelle or the cleavage of a drug-linker bond, leading to controlled, site-specific drug release. bsmiab.org This approach improves the therapeutic efficacy of the drug while reducing off-target side effects. bsmiab.org
Acid-PEG2-t-butyl ester is a versatile and valuable tool in the field of drug delivery research. Its well-defined structure allows for the strategic PEGylation of drugs and biomolecules to enhance their solubility and stability. Furthermore, its application in the construction of micellar systems and its inherent pH-sensitivity provide powerful mechanisms for the controlled and targeted release of therapeutic agents. As research continues, the application of such intelligent linkers is expected to play an increasingly important role in the development of next-generation nanomedicines.
Integration of Acid Peg2 T Butyl Ester in Nanotechnology Research
Surface Functionalization of Nanoparticles
Surface functionalization is a critical step in the development of nanoparticles for biomedical use, aiming to improve their stability, biocompatibility, and functionality. Acid-PEG2-t-butyl ester serves as a versatile linker for covalently attaching molecules to various nanoparticle surfaces, enabling the creation of complex, multi-functional nanostructures.
Modification of Gold Nanoparticles
Gold nanoparticles (AuNPs) are widely researched for diagnostics and therapeutics due to their unique optical properties and ease of functionalization. Heterobifunctional PEG linkers are commonly used to modify AuNP surfaces. nih.gov While direct attachment of carboxylic acids is possible, a more robust strategy involves using linkers with a thiol group (-SH) at one end, which forms a strong, stable bond with the gold surface. nih.govnih.gov Acid-PEG2-t-butyl ester can be chemically modified to possess a terminal thiol group, allowing it to act as an anchor to the AuNP.
Once anchored, the other end of the linker presents the t-butyl protected carboxyl group to the surrounding environment. This protected group is stable during the initial functionalization step but can be selectively cleaved using acidic conditions, such as with trifluoroacetic acid, to expose a new carboxylic acid. medkoo.comtargetmol.com This newly available functional group can then be used for the covalent attachment of targeting ligands, drugs, or other biomolecules through established chemistries, such as carbodiimide (B86325) coupling with amine-containing molecules. nih.gov This multi-step approach allows for the creation of precisely engineered AuNPs for applications like targeted drug delivery and bio-imaging. targetmol.comrsc.org
Functionalization of Mesoporous Silica (B1680970) Nanoparticles
Mesoporous silica nanoparticles (MSNs) are valued as drug delivery carriers due to their high surface area, large pore volume, and tunable pore size. tjpr.orgjapsonline.com The surface of MSNs is rich in silanol (B1196071) groups, which can be readily functionalized. A common strategy is to first react the MSNs with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface.
The terminal carboxylic acid of Acid-PEG2-t-butyl ester can then be covalently coupled to these surface amine groups to form a stable amide bond. dovepress.com This reaction is typically facilitated by activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This process attaches the PEG linker to the MSN surface, leaving the t-butyl protected carboxyl group exposed. Following this attachment, the t-butyl group can be removed to allow for the conjugation of other molecules, such as targeting agents like folic acid or antibodies, thereby enabling the development of targeted drug delivery systems. dovepress.comnih.gov
Carboxylic Acid Functionalization of Nanodiamonds
Nanodiamonds (NDs), particularly fluorescent nanodiamonds (FNDs), are emerging as powerful tools for bioimaging and sensing due to their biocompatibility and stable fluorescence. mdpi.commpg.deresearchgate.net The surface of NDs can be modified to introduce various functional groups for bioconjugation. A key challenge is achieving a high density of specific functional groups, such as carboxylic acids.
A general method to enrich the carboxylic acid content on ND surfaces involves a multi-step chemical process where surface oxygen groups are first reduced to alcohols. mdpi.comnih.gov These alcohols are then reacted with a diazoacetate compound, and a subsequent cleavage of a tert-butyl ester with trifluoroacetic acid yields the desired surface carboxylic acids. mdpi.comnih.gov This process highlights the utility of the tert-butyl ester group in nanodiamond chemistry. Acid-PEG2-t-butyl ester can be integrated into ND functionalization by reacting its terminal carboxylic acid with amine or hydroxyl groups previously introduced onto the ND surface. The subsequent deprotection of the t-butyl ester provides a terminal carboxylic acid at the end of a flexible PEG spacer, which reduces steric hindrance and improves the efficiency of subsequent conjugation reactions with biomolecules. mdpi.com
Enhancing Biocompatibility and Circulation Time of Nanomaterials
A major challenge for systemically administered nanoparticles is their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govpreprints.org This process, known as opsonization, involves the adsorption of blood proteins onto the nanoparticle surface, which flags them for phagocytic uptake. nih.gov
Coating nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is the most widely used strategy to overcome this issue. nih.govnih.govrsc.org When Acid-PEG2-t-butyl ester is attached to a nanoparticle surface, the flexible and hydrophilic PEG chains form a hydrated cloud or "shield". nih.govnih.gov This steric barrier physically blocks the adsorption of opsonin proteins, effectively creating a "stealth" nanoparticle that can evade recognition by the immune system. nih.govtstu.ru This shielding effect leads to a significant increase in the nanoparticle's blood circulation half-life, from minutes to many hours. nih.govrsc.org The extended circulation time enhances the probability of the nanoparticle reaching its target tissue, such as a tumor, through effects like the enhanced permeability and retention (EPR) effect. rsc.org Furthermore, PEGylation improves the colloidal stability of nanoparticles, preventing their aggregation in physiological fluids, and generally increases their biocompatibility. rsc.orgnih.gov
| Nanoparticle Property | Effect of PEGylation | Mechanism | Source |
| Circulation Time | Significantly increased | Reduces protein opsonization and uptake by the Mononuclear Phagocyte System (MPS). | nih.govnih.govrsc.org |
| Biocompatibility | Improved | Creates a hydrophilic surface, reduces interactions with blood components. | nih.govnih.gov |
| Colloidal Stability | Enhanced | Prevents aggregation in high ionic strength environments through steric repulsion. | rsc.org |
| Immune Evasion | Enabled | "Stealth" effect shields the nanoparticle surface from immune cells. | nih.govtstu.ru |
Targeted Nanoparticle Systems for Research Investigations
While enhanced circulation time improves passive accumulation in certain tissues, active targeting aims to increase nanoparticle delivery to specific cells or tissues by decorating their surface with targeting ligands. tstu.rumdpi.com These ligands, such as antibodies, peptides, or small molecules like folic acid, bind to specific receptors that are overexpressed on the surface of target cells. nih.govmdpi.com
Acid-PEG2-t-butyl ester is an ideal tool for constructing such targeted systems. Its heterobifunctional nature allows for a sequential and controlled conjugation process. nih.govmdpi.com
Attachment to Nanoparticle: The linker is first attached to the nanoparticle core via its terminal carboxylic acid, as described in section 6.1.
Deprotection: The t-butyl protecting group on the other end of the linker is removed under acidic conditions, exposing a new, reactive carboxylic acid. medkoo.comtargetmol.com
Ligand Conjugation: A targeting ligand with a free amine group is then covalently attached to this newly exposed carboxylic acid, typically using carbodiimide chemistry (e.g., EDC). nih.gov
This strategy allows for the creation of nanoparticle-based platforms where both the "stealth" properties of the PEG chain and the "homing" capabilities of the targeting ligand are combined. mdpi.comcaltech.edu The PEG chain also acts as a flexible spacer, holding the targeting ligand away from the nanoparticle surface, which can reduce steric hindrance and improve its ability to bind to its receptor on the target cell. tstu.ru This approach is widely investigated for enhancing the efficacy of therapeutic nanoparticles in cancer research. mdpi.com
Role in Polymer Chemistry and Material Science Research
Synthesis of Graft Copolymers and Functionalized Polymers
Graft copolymers consist of a main polymer backbone with attached side chains of a different composition. rsc.org The synthesis of well-defined graft copolymers can be achieved through several methods, including "grafting from" and "grafting to" approaches. Acid-PEG2-t-butyl ester is well-suited for these strategies.
In a "grafting to" approach, pre-formed polymer chains are attached to a polymer backbone. mdpi.com Acid-PEG2-t-butyl ester can be used to functionalize a backbone polymer that has reactive sites, such as amine groups. The linker's terminal carboxylic acid would react with the backbone, leaving the protected t-butyl ester at the end of the newly introduced side chain. After deprotection, the newly freed carboxylic acid can be used to attach another pre-made polymer chain.
Alternatively, in a "grafting from" strategy, polymer chains are grown directly from the backbone. acs.org Here, Acid-PEG2-t-butyl ester could be attached to a polymer backbone. Following deprotection, the resulting carboxylic acid can be converted into an initiator site for a polymerization reaction, allowing a new polymer to be "grown" from the backbone. For instance, the carboxylic acid could be modified to create an initiator for Atom Transfer Radical Polymerization (ATRP), a common technique for synthesizing well-defined polymers. aalto.fi This allows for the creation of polymers with precisely controlled side chains.
Development of Novel Polymeric Materials for Research Applications
The development of novel polymeric materials with tailored properties is a significant area of research. Amphiphilic block copolymers, which can self-assemble into structures like micelles, are of particular interest for applications such as drug delivery. mdpi.comnih.gov These micelles consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous environment. mdpi.com
Acid-PEG2-t-butyl ester can be used in the synthesis of such block copolymers. For example, it can act as a linker between a hydrophobic polymer block and a hydrophilic PEG block. The ability to selectively deprotect the t-butyl ester provides a reactive handle for further modification of the resulting material, such as attaching targeting ligands to the surface of a polymeric micelle to enhance its delivery to specific cells or tissues. nih.gov The development of functional polymeric micelles is a key area where such linkers are valuable. nih.govjcancer.org
The general approach involves synthesizing a hydrophobic polymer with a reactive end group that can be coupled to the terminal carboxylic acid of the Acid-PEG2-t-butyl ester. After this step, the t-butyl group is removed, and the resulting carboxylic acid is coupled to a hydrophilic polymer, creating the final amphiphilic block copolymer.
Application in Hydrogel Development and Functionalization
Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications like tissue engineering and controlled drug release. biochempeg.comunlp.edu.ar Their properties can be tuned by controlling the polymer composition and cross-linking density. mdpi.com Heterobifunctional PEGs are essential for creating cross-linked networks. biochempeg.com
Acid-PEG2-t-butyl ester, as a dicarboxylic acid PEG derivative (after deprotection), can serve as a cross-linking agent. nih.govrsc.org In this role, it can link together polymer chains that possess functional groups reactive towards carboxylic acids, such as amines. For example, a hydrogel can be formed by mixing a multi-arm amine-terminated polymer with the fully deprotected Acid-PEG2-t-butyl ester. The two carboxyl groups on the linker can form stable amide bonds with the amine groups on different polymer chains, thus forming the cross-linked hydrogel network. nih.govrsc.org
The stiffness and other mechanical properties of the resulting hydrogel can be controlled by varying the concentration of the cross-linker. rsc.org Furthermore, the linker can be used to functionalize a pre-formed hydrogel. By incorporating the linker with its t-butyl group intact, the hydrogel surface can later be modified by deprotecting the ester to reveal a carboxylic acid, which can then be used to attach bioactive molecules like peptides or proteins to guide cell behavior.
Advanced Applications and Emerging Research Areas
Design and Synthesis of PROTAC Linkers
Acid-PEG2-t-butyl ester is a key building block in the construction of these critical linkers. The polyethylene (B3416737) glycol (PEG) portion of the molecule offers several advantages. The most common motifs used in PROTAC linkers are PEG and alkyl chains of varying lengths. nih.govbroadpharm.com The PEG component enhances the water solubility of the PROTAC, which can improve its cell permeability and potential for oral absorption. jenkemusa.com The defined length of the PEG2 unit allows for precise control over the distance between the two ends of the PROTAC, a critical factor in optimizing its degradation efficiency. jenkemusa.comnih.gov Furthermore, the bifunctional nature of Acid-PEG2-t-butyl ester, with its protected carboxylic acid and terminal acid group, facilitates the modular and rapid assembly of diverse PROTAC libraries. jenkemusa.comcd-bioparticles.net
The synthesis of PROTACs often involves a modular approach where the linker is assembled from smaller, commercially available building blocks. nih.gov Acid-PEG2-t-butyl ester, with its protected carboxyl group, fits perfectly into this strategy. The tert-butyl ester group provides a stable protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions to allow for further chemical modifications. cd-bioparticles.netbroadpharm.com This allows for the sequential attachment of the E3 ligase ligand and the target protein ligand to the linker.
Click Chemistry Applications with Modified Acid-PEG2-t-butyl Ester Derivatives
"Click chemistry" refers to a class of biocompatible reactions that are rapid, high-yielding, and specific. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the context of Acid-PEG2-t-butyl ester, this versatile linker can be modified to incorporate functionalities suitable for click chemistry.
For instance, the carboxylic acid end of Acid-PEG2-t-butyl ester can be reacted with a molecule containing an azide (B81097) group. This creates a new derivative, an azido-PEG2-t-butyl ester, which can then readily participate in click reactions with alkyne-containing molecules. broadpharm.com This approach is particularly useful for attaching the PROTAC linker to a protein of interest or an E3 ligase ligand that has been pre-functionalized with an alkyne group. broadpharm.com
The use of click chemistry in conjunction with modified Acid-PEG2-t-butyl ester derivatives offers several advantages:
Efficiency and Specificity: Click reactions are known for their high efficiency and specificity, leading to cleaner reactions and higher yields of the desired product.
Mild Reaction Conditions: These reactions typically proceed under mild, biocompatible conditions, which is crucial when working with sensitive biological molecules.
Orthogonality: The azide-alkyne reaction is orthogonal to most other functional groups found in biological systems, minimizing side reactions.
Derivatives of Acid-PEG2-t-butyl ester suitable for click chemistry are becoming increasingly available, such as those with terminal azide or alkyne groups, further expanding the toolkit for researchers in molecular engineering. broadpharm.commedkoo.com
Rational Design of Linker Length and Architecture in Molecular Engineering
The length and architecture of the linker in a PROTAC are critical determinants of its activity. explorationpub.comexplorationpub.com An optimal linker length is necessary to facilitate the productive formation of the ternary complex. explorationpub.comnih.gov If the linker is too short, steric hindrance may prevent the two proteins from coming together. Conversely, if the linker is too long, the effective concentration of the two binding partners may be too low for efficient ubiquitination. explorationpub.com
Acid-PEG2-t-butyl ester and its longer-chain PEG counterparts provide a systematic way to vary the linker length and study its impact on PROTAC efficacy. nih.gov Research has shown that even small changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can have a profound effect on the degradation profile and selectivity of a PROTAC. nih.gov For example, in one study, extending the linker of a lapatinib-based PROTAC by one ethylene glycol unit switched its selectivity from degrading both EGFR and HER2 to selectively degrading only EGFR. nih.gov
Computational modeling and structural biology are increasingly being used to rationally design PROTAC linkers. nih.govnih.gov These methods can help predict the optimal linker length and conformation required for effective ternary complex formation. nih.gov The well-defined structure of Acid-PEG2-t-butyl ester and other monodisperse PEG linkers makes them ideal components for use in these predictive models. chempep.com
The flexibility of the PEG chain is another important consideration. The free rotation around the C-O bonds in the PEG backbone provides conformational flexibility, which can be advantageous for allowing the PROTAC to adopt the optimal conformation for binding. chempep.com However, in some cases, more rigid linkers may be desirable to pre-organize the molecule and reduce the entropic penalty of binding. precisepeg.com This has led to the development of linkers incorporating more rigid structures like piperazine (B1678402) and piperidine (B6355638) rings. nih.gov
Table 1: Impact of Linker Length on PROTAC Activity
| PROTAC System | Linker Length Variation | Observed Effect on Activity | Reference |
|---|---|---|---|
| ERα targeting PROTACs | 9 to 21 atoms | Optimal degradation observed with a 16-atom linker. | nih.govrsc.org |
| Lapatinib-based PROTAC | Extension by a single ethylene glycol unit | Switched selectivity from dual EGFR/HER2 degradation to EGFR-only degradation. | nih.gov |
| CRBN homo-PROTACs | Various PEG linker lengths | An 8-atom PEG linker was found to be optimal for CRBN degradation. | explorationpub.com |
| TBK1 targeting PROTACs | Linkers shorter than 12 atoms vs. longer linkers | Shorter linkers showed no activity, while longer linkers exhibited robust degradation. | explorationpub.com |
Applications in Cell Culture and Ligand Studies
Acid-PEG2-t-butyl ester and its derivatives are valuable tools for a variety of applications in cell culture and ligand studies. huatengsci.com The hydrophilic nature of the PEG spacer can be used to improve the solubility of hydrophobic molecules in aqueous cell culture media. cd-bioparticles.netbroadpharm.com This is particularly important for in vitro studies where poor solubility can lead to inaccurate results.
The bifunctional nature of Acid-PEG2-t-butyl ester allows for its use as a linker to attach various molecules to cell surfaces or to specific proteins within cells. cd-bioparticles.netcd-bioparticles.net The terminal carboxylic acid can be activated to react with primary amines on proteins, while the protected carboxyl group can be deprotected for further modifications. cd-bioparticles.netbroadpharm.com
Furthermore, the tert-butyl ester protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a convenient handle for the controlled release or attachment of a ligand in a specific cellular compartment or at a desired time point in an experiment. cd-bioparticles.netcd-bioparticles.net
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)
Spectroscopic methods are fundamental in verifying the chemical structure of Acid-PEG2-t-butyl ester and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two of the most powerful and commonly utilized techniques for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy complements NMR by identifying the types of chemical bonds present in the molecule. The FT-IR spectrum of Acid-PEG2-t-butyl ester would exhibit characteristic absorption bands. A strong and broad absorption band is typically observed for the O-H stretch of the carboxylic acid group. Additionally, prominent C=O stretching vibrations for both the carboxylic acid and the t-butyl ester carbonyl groups would be present at distinct wavenumbers. The presence of C-O-C stretching bands is indicative of the ether linkages within the polyethylene (B3416737) glycol (PEG) chain. In the context of nanoparticle characterization, synchrotron radiation-based FT-IR microspectroscopy (SR-FTIRM) has been used to study the core-shell structure of PEGylated nanoparticles, distinguishing the chemical components within the particles. mdpi.com
Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques are indispensable for assessing the purity of Acid-PEG2-t-butyl ester and for monitoring the progress of reactions in which it is a reactant. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For Acid-PEG2-t-butyl ester, a reversed-phase HPLC method is typically employed, where the compound is passed through a column with a nonpolar stationary phase. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for commercially available Acid-PEG2-t-butyl ester are often specified as ≥95% or >90% as determined by HPLC. sigmaaldrich.com HPLC is also crucial for monitoring the progress of conjugation reactions. By analyzing samples at different time points, researchers can track the consumption of the starting materials and the formation of the desired product. rsc.org This allows for the optimization of reaction conditions to maximize yield and purity.
| Analytical Technique | Purpose | Key Findings for Acid-PEG2-t-butyl ester & Derivatives |
| ¹H NMR | Structural Elucidation | Confirms the presence and ratio of t-butyl, PEG, and acid protons. nih.govmedkoo.com |
| FT-IR | Functional Group Identification | Shows characteristic O-H, C=O, and C-O-C stretching vibrations. mdpi.com |
| HPLC | Purity Assessment & Reaction Monitoring | Determines purity (often >90-98%) and tracks reaction progress. sigmaaldrich.comrsc.org |
Particle Sizing and Morphology Characterization (e.g., DLS, TEM for Nanoconjugates)
When Acid-PEG2-t-butyl ester is used to modify nanoparticles or other macromolecular structures, characterization of the resulting nanoconjugates' physical properties becomes critical. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are primary techniques for this purpose.
Transmission Electron Microscopy (TEM) offers direct visualization of nanoparticles, providing information on their size, shape, and morphology with nanometer resolution. acs.orgresearchgate.net TEM images can confirm the successful formation of nanoparticles and reveal their individual characteristics, which might not be apparent from the ensemble measurements of DLS. researchgate.net For instance, TEM can distinguish between spherical, rod-like, or other morphologies and can also provide evidence of a core-shell structure in some PEGylated systems. mdpi.com In some advanced applications, TEM is correlated with super-resolution microscopy to simultaneously measure the size and the number of ligands on the surface of individual nanoparticles. acs.org
| Analytical Technique | Purpose | Key Findings for Nanoconjugates |
| Dynamic Light Scattering (DLS) | Particle Size & Distribution | Measures hydrodynamic diameter and polydispersity of PEGylated nanoparticles. frontiersin.orgresearchgate.netresearchgate.net |
| Transmission Electron Microscopy (TEM) | Particle Morphology & Size | Visualizes the size, shape, and structure of individual nanoconjugates. mdpi.comresearchgate.netresearchgate.net |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of PEG-based esters, including Acid-PEG2-t-butyl ester, is an area ripe for innovation, with a strong focus on improving efficiency and sustainability. Traditional synthetic methods for producing esters often rely on processes that may involve harsh conditions or generate significant waste. acs.orgorgsyn.org The future of synthesizing these linkers lies in the adoption of green chemistry principles, minimizing hazardous substances and improving atom economy. rasayanjournal.co.in
Recent research has highlighted several promising avenues. One approach involves the use of environmentally benign, heterogeneous catalysts for the ring-opening of epoxides with PEGs, a key step in forming the ether linkages of the PEG backbone. acs.orgyork.ac.uk These processes can be solventless and achieve high atom efficiency with minimal side products. acs.orgyork.ac.uk Another significant advancement is the development of novel methods for the esterification step itself. For instance, a highly efficient, solvent-free, and base-free method for creating tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions has been developed. rsc.org This approach is particularly advantageous for sensitive molecules and represents a significant step towards more sustainable manufacturing. rsc.org
Furthermore, the synthesis of diverse heterobifunctional PEG linkers from readily available and inexpensive starting materials is a key goal. nih.gov Methodologies that allow for the sequential and controlled modification of oligo(ethylene glycol) (OEG) units can reduce costs and expand the library of available linkers. nih.gov
| Synthetic Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Conventional Esterification | Classic methods often involving acid catalysts and reflux conditions. | Well-established procedures. | orgsyn.org |
| Heterogeneous Catalysis | Use of solid-phase catalysts for key steps like ring-opening of epoxides. | Environmentally benign, solventless potential, catalyst is recoverable. | acs.orgacs.org |
| Electromagnetic Milling | Solvent-free and base-free synthesis of t-butyl esters using (Boc)2O. | Green and sustainable, no additional heating, suitable for sensitive molecules. | rsc.org |
| Sequential Desymmetrization | Step-wise functionalization of oligo(ethylene glycol)s from inexpensive materials. | Cost-effective, allows for large-scale production of diverse linkers. | nih.gov |
Exploration of Novel Bioconjugation Chemistries
While the established method for using Acid-PEG2-t-butyl ester involves forming an amide bond between its carboxylic acid group and an amine on a target molecule, future research is focused on expanding the toolkit of bioconjugation chemistries. cd-bioparticles.netbroadpharm.com The goal is to create more stable, specific, and functional conjugates.
A major area of exploration is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov Research into the synthesis of PEG linkers containing azide (B81097) or alkyne functionalities allows for highly efficient and bioorthogonal conjugations, meaning the reaction occurs specifically without interfering with biological processes. nih.gov This enables the creation of complex architectures and the attachment of molecules to live cells.
Other novel strategies include:
Enzymatic Ligation : Using enzymes like transglutaminase to form bonds between a PEG linker and a protein. nih.gov This can offer high site-specificity.
Cleavable Linkers : Designing linkers that are stable in circulation but can be cleaved under specific conditions (e.g., within a target cell). nih.govunige.ch This is crucial for applications like antibody-drug conjugates (ADCs) where the payload must be released to be effective. sigmaaldrich.com
Non-covalent Conjugation : A novel approach involves creating bispecific antibodies where one arm binds to the target (like a cancer cell) and the other arm binds specifically to the methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) portion of a PEGylated nanomaterial. uq.edu.au This allows for a simple and rapid "mix-and-match" assembly of targeted therapies. uq.edu.au
These advanced chemistries provide greater control over the conjugation process, leading to more homogeneous products with improved therapeutic or diagnostic properties. unige.chadcreview.com
| Conjugation Chemistry | Description | Key Features | Reference |
|---|---|---|---|
| Amide Bond Formation | Reaction of the linker's carboxylic acid with a primary amine using activators (e.g., EDC, HATU). | Standard, robust chemistry forming a stable bond. | cd-bioparticles.netbroadpharm.com |
| Click Chemistry | Bioorthogonal reaction, typically between an azide and an alkyne group. | Highly efficient, specific, and versatile for complex constructions. | nih.govuq.edu.au |
| Enzymatic Ligation | Use of enzymes (e.g., transglutaminase) to catalyze bond formation at specific sites. | High site-specificity, mild reaction conditions. | nih.gov |
| Non-covalent Binding | Utilizing specific interactions, such as an anti-PEG antibody binding to the linker. | Simple "mix-and-use" assembly, avoids chemical modification of the payload. | uq.edu.au |
Expansion into New Areas of Material Science and Bioengineering
The versatility of PEG-based linkers like Acid-PEG2-t-butyl ester extends far beyond simple bioconjugation, with significant potential for creating advanced functional materials. researchgate.net Future research will likely see this compound and its derivatives used as fundamental components in sophisticated systems for tissue engineering, diagnostics, and controlled delivery.
Hydrogels for Tissue Engineering : PEG-based hydrogels are a major focus. sigmaaldrich.com These are three-dimensional polymer networks that can hold large amounts of water and are biocompatible, making them excellent scaffolds for cell culture and tissue regeneration. nih.gov By incorporating linkers like Acid-PEG2-t-butyl ester, researchers can crosslink polymers to form hydrogels and also tether bioactive molecules (e.g., growth factors) to promote specific cellular responses, such as enhanced bone regeneration. nih.gov Future work will involve creating "smart" hydrogels that can respond to stimuli like pH changes in a wound environment to release drugs in a controlled manner. nih.gov
Surface Modification : PEG linkers are used to coat the surfaces of materials to improve their biocompatibility. hydromer.com This is critical for medical implants, catheters, and stents to prevent protein adhesion and reduce the risk of thrombosis. hydromer.com Future applications will focus on creating multifunctional surfaces that not only prevent fouling but also incorporate diagnostic capabilities.
Advanced Biosensors : In the field of diagnostics, PEG coatings can enhance the stability and performance of biosensors. hydromer.com By creating a hydrophilic layer, PEG linkers can prevent non-specific binding of other molecules to the sensor surface, leading to more accurate and reliable detection of target analytes. hydromer.com
| Application Area | Description | Key Research Directions | Reference |
|---|---|---|---|
| Tissue Engineering | Use in forming hydrogel scaffolds for 2D and 3D cell culture and tissue regeneration. | Development of stimuli-responsive (e.g., pH-sensitive) hydrogels for controlled release; tethering of growth factors. | nih.gov |
| Medical Device Coatings | Surface modification of implants, catheters, and stents to enhance biocompatibility and prevent biofouling. | Creation of multifunctional surfaces with anti-thrombotic and diagnostic properties. | hydromer.com |
| Biosensors | Coating sensor surfaces to reduce non-specific binding and improve stability and accuracy. | Integration into advanced nanocomposites for improved targeting and long-term stability in diagnostic devices. | hydromer.com |
Advanced Computational Modeling for Structure-Function Relationships
Understanding how PEGylation affects the structure and function of a molecule is critical for rational design but is often difficult to study using experimental techniques alone. nih.govplos.org Advanced computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for gaining atomic-level insights into these complex systems. mdpi.comnih.gov
MD simulations, using both all-atom and coarse-grained models, can predict the conformation and dynamics of PEG chains attached to proteins, peptides, or nanoparticles. mdpi.comresearchgate.net This allows researchers to understand phenomena such as:
Steric Shielding : Simulations can model how flexible PEG chains form a hydrated layer around a protein, which is the basis for PEG's ability to reduce immunogenicity and improve a drug's circulating lifetime. plos.orgmdpi.com
Binding Interactions : Computational docking and simulation can predict how the length and attachment site of a PEG chain will affect a drug's ability to bind to its receptor. plos.org This is crucial for optimizing the therapeutic activity of PEGylated proteins. plos.org
These computational insights complement experimental findings and help to determine the optimal size, structure, and density of PEG for a given application, accelerating the rational design of new drug delivery systems and biomaterials. nih.govmdpi.com
Q & A
Basic: How is Acid-PEG2-t-butyl ester synthesized and characterized in academic research?
Methodological Answer:
Acid-PEG2-t-butyl ester is typically synthesized via PEGylation, where a polyethylene glycol (PEG) spacer is conjugated to a carboxylic acid group, with the tert-butyl ester acting as a protecting group. A common approach involves:
Coupling Reaction : Reacting a PEG-diol derivative with a bromoacetyl or chloroacetyl intermediate under nucleophilic substitution conditions.
Esterification : Introducing the tert-butyl ester group via acid-catalyzed esterification with tert-butanol or using Boc-anhydride reagents.
Purification : Column chromatography or preparative HPLC to isolate the product.
Characterization relies on:
- NMR (¹H/¹³C) to confirm PEG chain integrity and tert-butyl group presence (δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% required for reproducible biological studies).
Critical parameters include reaction temperature (40–60°C for ester stability) and solvent choice (e.g., dichloromethane for anhydrous conditions) .
Basic: What are the primary research applications of Acid-PEG2-t-butyl ester?
Methodological Answer:
This compound is used as:
Bioconjugation Linker : The tert-butyl ester protects the carboxylic acid during peptide/protein coupling, enabling controlled deprotection (e.g., with trifluoroacetic acid) post-conjugation.
Solubility Enhancer : PEG spacers improve aqueous solubility of hydrophobic drug candidates in preclinical formulations.
Protecting Group Strategy : Facilitates stepwise synthesis of multifunctional molecules (e.g., antibody-drug conjugates) by shielding reactive sites during orthogonal reactions.
Example workflow: Conjugate Acid-PEG2-t-butyl ester to a targeting antibody via NHS ester chemistry, then deprotect the acid for subsequent drug attachment .
Advanced: How can researchers optimize reaction conditions for synthesizing Acid-PEG2-t-butyl ester?
Methodological Answer:
Use Taguchi experimental design to systematically evaluate parameters:
Orthogonal Arrays : Test variables like catalyst concentration (e.g., DMAP), molar ratio (PEG:acid), temperature, and solvent polarity in a minimal set of experiments.
ANOVA Analysis : Identify statistically significant factors. For example, catalyst concentration often contributes >75% to yield variance (p < 0.05).
Validation : Confirm optimal conditions (e.g., 1.2 eq. DMAP, 60°C, DCM solvent) in triplicate, achieving >85% yield.
Key tools:
- S/N (Signal-to-Noise) Ratios to prioritize robust parameters.
- Reaction Yield vs. Purity Trade-offs : Balance using DOE (Design of Experiments) software .
Advanced: How to resolve discrepancies in characterization data for Acid-PEG2-t-butyl ester derivatives?
Methodological Answer:
Contradictions (e.g., NMR vs. MS data) arise from:
Impurity Artifacts : Trace solvents (e.g., DMF) may mimic PEG peaks. Use 2D-COSY NMR to distinguish overlapping signals.
Degradation Products : Hydrolysis of tert-butyl esters under acidic conditions can skew HPLC retention times. Validate stability via accelerated aging studies (40°C/75% RH for 48h).
Orthogonal Validation : Cross-check with FT-IR (C=O stretch at ~1720 cm⁻¹ for ester) and elemental analysis (C/H/N ratios).
Document all raw data in supplementary materials per journal guidelines (e.g., Beilstein Journal’s reproducibility standards) .
Advanced: What experimental design principles apply to functionalizing Acid-PEG2-t-butyl ester for targeted drug delivery?
Methodological Answer:
Modular Design : Use tert-butyl-deprotected PEG-acid for site-specific conjugation (e.g., EDC/NHS coupling to lysine residues).
In Vivo Compatibility : Optimize PEG chain length (n=2 balances stealth properties and renal clearance).
Stability Testing : Assess ester hydrolysis in PBS (pH 7.4) vs. serum-containing media to model biological environments.
For multistep syntheses , employ protecting-group-free strategies where possible to reduce side reactions. Example: Use photolabile groups alongside tert-butyl esters for orthogonal deprotection .
Basic: What safety protocols are critical when handling Acid-PEG2-t-butyl ester?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (tert-butyl esters may hydrolyze to irritant carboxylic acids).
- Ventilation : Use fume hoods during synthesis (volatile solvents like DCM pose inhalation risks).
- Spill Management : Neutralize acid byproducts with sodium bicarbonate; collect waste in designated halogenated solvent containers.
Document all procedures in line with OSHA guidelines and institutional safety policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
